molecular formula C10H7BrClN B13549602 6-Bromo-3-chloro-4-methylisoquinoline

6-Bromo-3-chloro-4-methylisoquinoline

Cat. No.: B13549602
M. Wt: 256.52 g/mol
InChI Key: ZZCSOWGMURNHPI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-4-methylisoquinoline is a halogenated isoquinoline derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a methyl group at position 4 of the bicyclic aromatic structure. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of approximately 256.5–257.5 g/mol (based on analogous compounds in –14). Isoquinolines are heterocyclic compounds with a fused benzene and pyridine ring, making them structurally distinct from quinolines. The unique substitution pattern of this compound enhances its electrophilicity and steric profile, positioning it as a valuable intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-3-chloro-4-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-9-4-8(11)3-2-7(9)5-13-10(6)12/h2-5H,1H3

InChI Key

ZZCSOWGMURNHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CN=C1Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-4-methylisoquinoline typically involves the bromination and chlorination of 4-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for 6-Bromo-3-chloro-4-methylisoquinoline may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-4-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Oxidized isoquinoline derivatives.

    Reduction Reactions: Reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-3-chloro-4-methylisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-4-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Biological Activity Reactivity and Applications
6-Bromo-3-chloro-4-methylisoquinoline Br (6), Cl (3), CH₃ (4) Inferred antitumor potential High electrophilicity due to halogens; versatile intermediate for cross-coupling reactions
6-Bromo-4-chloro-7-methylquinoline () Br (6), Cl (4), CH₃ (7) Antimicrobial Reduced reactivity at position 3; used in antibacterial research
4-Bromo-6-methylisoquinoline () Br (4), CH₃ (6) Fluorescence applications Bromine enhances aromatic substitution; studied in materials science
6-Bromo-1-chloro-3-methylisoquinoline () Br (6), Cl (1), CH₃ (3) Synthetic intermediate Steric hindrance from methyl at position 3 limits certain reactions
4-Bromo-1-chloro-6-nitroisoquinoline () Br (4), Cl (1), NO₂ (6) Research chemical Nitro group increases oxidative reactivity; used in nitro-reduction studies
6-Bromo-3-iodo-4-methoxyquinoline () Br (6), I (3), OCH₃ (4) Antiviral Iodine and methoxy groups enhance binding to viral enzymes

Key Findings:

Substituent Position and Reactivity: The bromine at position 6 in 6-bromo-3-chloro-4-methylisoquinoline facilitates electrophilic aromatic substitution (e.g., Suzuki couplings), similar to brominated quinolines . The chlorine at position 3 increases electronegativity, enhancing interactions with biological targets like enzymes .

Biological Activity: Compounds with halogen substitutions at positions 3 and 6 (e.g., 6-bromo-3-chloro-4-methylisoquinoline) are hypothesized to exhibit antitumor activity, akin to 4-Bromo-3-chloroquinoline (). In contrast, 6-bromo-4-chloro-7-methylquinoline shows antimicrobial effects, highlighting how positional changes alter bioactivity .

Synthetic Methods :

  • Synthesis typically involves halogenation using agents like N-bromosuccinimide (NBS) and selective nitration (). Solvent optimization (e.g., dichloromethane) and temperature control are critical for yield .

Unique Advantages: Compared to 6-bromo-1-chloro-3-methylisoquinoline, the target compound’s methyl group at position 4 reduces steric hindrance at the reactive position 3, enabling more efficient functionalization . Unlike nitro-substituted analogs (e.g., 4-Bromo-1-chloro-6-nitroisoquinoline), the absence of a nitro group in 6-bromo-3-chloro-4-methylisoquinoline avoids unwanted oxidative side reactions .

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